molecular formula C14H19FN2O3 B12780009 3-(2,2-Dimethyl-1-2'-fluorobenzoylhydrazino)-2-methylmethylpropionate CAS No. 96804-48-7

3-(2,2-Dimethyl-1-2'-fluorobenzoylhydrazino)-2-methylmethylpropionate

Cat. No.: B12780009
CAS No.: 96804-48-7
M. Wt: 282.31 g/mol
InChI Key: IOICUIBXYNLJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Dimethyl-1-2’-fluorobenzoylhydrazino)-2-methylmethylpropionate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzoyl group, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethyl-1-2’-fluorobenzoylhydrazino)-2-methylmethylpropionate typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with fluorobenzoyl chloride to form an intermediate, which is then reacted with hydrazine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyl-1-2’-fluorobenzoylhydrazino)-2-methylmethylpropionate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-(2,2-Dimethyl-1-2’-fluorobenzoylhydrazino)-2-methylmethylpropionate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethyl-1-2’-fluorobenzoylhydrazino)-2-methylmethylpropionate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethyl-1-2’-fluorobenzoylhydrazino)-2-methylmethylpropionate is unique due to the presence of the fluorobenzoyl group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for various research applications.

Properties

CAS No.

96804-48-7

Molecular Formula

C14H19FN2O3

Molecular Weight

282.31 g/mol

IUPAC Name

methyl 3-[dimethylamino-(2-fluorobenzoyl)amino]-2-methylpropanoate

InChI

InChI=1S/C14H19FN2O3/c1-10(14(19)20-4)9-17(16(2)3)13(18)11-7-5-6-8-12(11)15/h5-8,10H,9H2,1-4H3

InChI Key

IOICUIBXYNLJHT-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C(=O)C1=CC=CC=C1F)N(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.